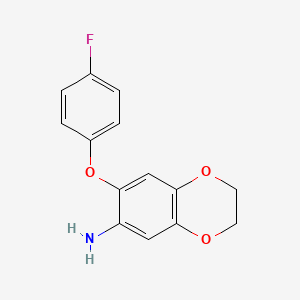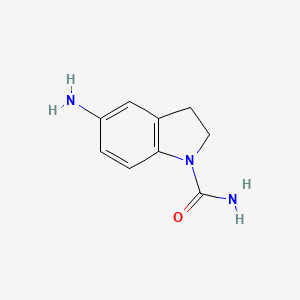
1-ベンジル-1H-インドール-6-カルボニトリル
概要
説明
1-Benzyl-1H-indole-6-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-indole-6-carbonitrile is represented by the SMILES stringN#CC1=CC=C2C(N(CC3=CC=CC=C3)C=C2)=C1 . The InChI key for this compound is UYUKKLGDRIKDEO-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
1-Benzyl-1H-indole-6-carbonitrile is a solid . Its empirical formula is C16H12N2 and it has a molecular weight of 232.28 .科学的研究の応用
医薬品化学
1-ベンジル-1H-インドール-6-カルボニトリル: は、多くの薬理学的に活性な分子に見られる共通モチーフであるインドールコアを含むため、医薬品化学において貴重な化合物です . この化合物を含むインドール誘導体は、抗ウイルス、抗炎症、抗癌、抗HIV特性など、多様な生物活性により、さまざまな疾患の治療における可能性が探求されています .
農業
農業分野では、インドール誘導体は、農薬の合成における主要な構成要素であるため、重要な役割を果たしています . インドール核は、植物の成長と発達に不可欠なトリプトファンや植物ホルモンなどの天然化合物に含まれていることが知られています .
材料科学
1-ベンジル-1H-インドール-6-カルボニトリル: は、多成分反応(MCR)を通じて複雑な分子を合成するための前駆体として材料科学で使用できます . これらの反応は、さまざまな業界で潜在的な用途を持つ新しい材料を作成するために重要です。
環境科学
この化合物の環境科学における役割は、潜在的な環境上の利点を持つ分子の合成におけるその使用に関連しています。 たとえば、インドール誘導体は、環境汚染プロセスで役立つ可能性のある抗菌特性について研究されています .
生化学
生化学において、1-ベンジル-1H-インドール-6-カルボニトリルは、生物活性を有する新しい誘導体を開発するための足場として機能します。 そのインドールコアは、さまざまな生化学的経路や受容体相互作用に影響を与える多くの生物活性化合物の一部です .
薬理学
薬理学的には、この化合物は、新薬の研究開発に使用されています。 そのインドール構造は、さまざまな生物学的標的に相互作用できる分子を作成することに役立ち、複数の健康状態に対する治療の可能性を提供します .
化学合成
1-ベンジル-1H-インドール-6-カルボニトリル: は、化学合成、特に複素環化合物の構築に使用されます。 その汎用性により、化学者は新しい合成経路を開発し、化学のさまざまな分野で潜在的な用途を持つ新しい化合物を創り出すことができます .
分析化学
1-ベンジル-1H-インドール-6-カルボニトリルの分析化学における具体的な用途は直接言及されていませんが、このような化合物は、分析方法で標準または試薬として頻繁に使用されます。 それらの明確に定義された構造と特性により、機器の校正やさまざまな分析における参照化合物として使用するために適しています .
Safety and Hazards
将来の方向性
While specific future directions for 1-Benzyl-1H-indole-6-carbonitrile are not available, indole derivatives have seen considerable activity towards the synthesis of new derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there may be future research opportunities in this area.
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
生化学分析
Biochemical Properties
1-Benzyl-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to certain receptors, modulating their signaling pathways. This compound can inhibit or activate enzymes, thereby affecting metabolic processes and cellular functions . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which stabilize the binding of 1-Benzyl-1H-indole-6-carbonitrile to its target molecules.
Cellular Effects
The effects of 1-Benzyl-1H-indole-6-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Benzyl-1H-indole-6-carbonitrile has been shown to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation. The compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-Benzyl-1H-indole-6-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, 1-Benzyl-1H-indole-6-carbonitrile may inhibit the activity of certain kinases, leading to the downregulation of signaling pathways involved in cell proliferation and survival. Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of 1-Benzyl-1H-indole-6-carbonitrile change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-1H-indole-6-carbonitrile remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also have biological effects, which need to be considered in long-term studies. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Benzyl-1H-indole-6-carbonitrile can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzyl-1H-indole-6-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in the development of 1-Benzyl-1H-indole-6-carbonitrile as a potential therapeutic agent.
Metabolic Pathways
1-Benzyl-1H-indole-6-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . The compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the activity of key metabolic enzymes, influencing the overall metabolic state of the cell. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 1-Benzyl-1H-indole-6-carbonitrile.
Transport and Distribution
The transport and distribution of 1-Benzyl-1H-indole-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, 1-Benzyl-1H-indole-6-carbonitrile may be actively transported into cells by membrane transporters, facilitating its intracellular accumulation. Additionally, binding proteins can sequester the compound in specific tissues, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
1-Benzyl-1H-indole-6-carbonitrile exhibits specific subcellular localization, which is critical for its activity and function. The compound may be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of 1-Benzyl-1H-indole-6-carbonitrile is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
1-benzylindole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUKKLGDRIKDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651891 | |
| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030423-43-8 | |
| Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


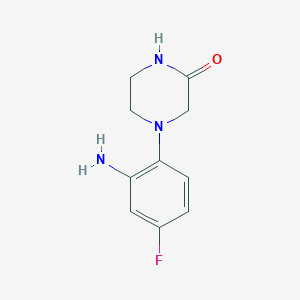
![5-bromo-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline](/img/structure/B1517553.png)

![[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine](/img/structure/B1517555.png)
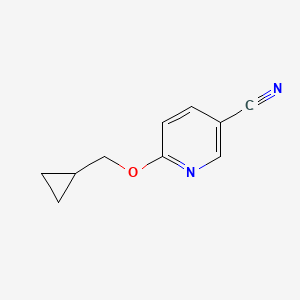

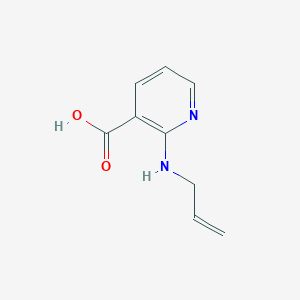

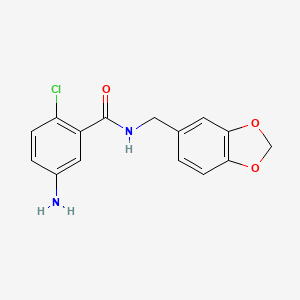
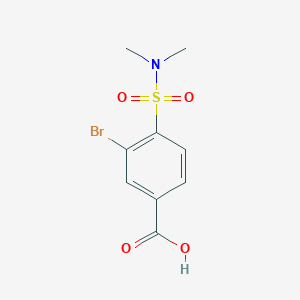
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)
